molecular formula C15H29NO3 B612967 (2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 76652-68-1

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B612967
CAS RN: 76652-68-1
M. Wt: 271.4
InChI Key: XBCGWWQLHODWNX-KGLIPLIRSA-N
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Description

“(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid” is a type of amino acid . Amino acids are the building blocks of proteins and play crucial roles in various biological processes .


Synthesis Analysis

While specific synthesis methods for “(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid” are not available, there are methods for synthesizing similar compounds. For instance, a stereoselective approach for the synthesis of (2,4)-methylproline starting from (2)-pyroglutamic acid has been reported .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid”, has been analyzed . The presence of a hydroxyl group attached to the gamma carbon atom differentiates it from proline .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the incorporation of both (2S,4R)- and (2S,4S)-methylproline into the Trx1P variant of the model protein thioredoxin has been investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide” has a molecular weight of 310.39 and is a solid at room temperature .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including (2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid, have been studied for their impact on microbial fermentation processes. These compounds can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations lower than desired yields. Such inhibition is significant as many carboxylic acids are potential precursors for various industrial chemicals. Understanding the effects of these acids on cell membrane integrity and microbial internal pH is crucial for developing metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Antioxidant and Biological Activity

The structural differences of certain carboxylic acids, including derivatives similar to this compound, influence their biological activities. These compounds have been analyzed for antioxidant, antimicrobial, and cytotoxic activities. Research indicates that specific structural features, such as the number of hydroxyl groups and conjugated bonds, directly affect their bioactivity. This insight is pivotal for the development of new pharmaceuticals and therapeutic agents leveraging the unique properties of carboxylic acids (Godlewska-Żyłkiewicz et al., 2020).

Stereochemistry and Pharmacological Profile

The stereochemistry of compounds related to this compound, such as phenylpiracetam, has been explored for its influence on pharmacological properties. Studies show a direct relationship between the configuration of stereocenters and biological properties, indicating that the stereochemistry of such molecules can significantly impact their effectiveness as central nervous system agents. This research supports the necessity for drug substance purification and the selection of the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).

Toxicity Evaluation of Aminoxyl Radicals

Aminoxyl radicals, which may be structurally related to or derivatives of this compound, have been evaluated for toxicity. The findings generally indicate low toxicity and non-mutagenicity, contributing valuable information for the safety assessment of new compounds with potential pharmaceutical applications (Sosnovsky, 1992).

Levulinic Acid in Drug Synthesis

Levulinic acid, bearing functional groups similar to those in this compound, demonstrates flexibility and diversity in drug synthesis. Its use reduces drug synthesis costs and simplifies processes, showcasing potential in various medical fields including cancer treatment and medical materials. This review underscores the versatility of carboxylic acids and their derivatives in pharmaceutical development (Zhang et al., 2021).

Mechanism of Action

While the specific mechanism of action for “(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid” is not known, similar compounds like levoketoconazole, a steroidogenic inhibitor, have been studied. Levoketoconazole reduces morbidity and mortality due to hypercortisolism associated with Cushing’s syndrome .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, levoketoconazole, a similar compound, has been noted for its potential hepatotoxicity .

Future Directions

The future directions of research into similar compounds could involve further exploration of their potential therapeutic uses, such as the use of levoketoconazole for Cushing’s syndrome treatment , and the development of new synthesis methods .

properties

IUPAC Name

(2S,4R)-1-decyl-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO3/c1-2-3-4-5-6-7-8-9-10-16-12-13(17)11-14(16)15(18)19/h13-14,17H,2-12H2,1H3,(H,18,19)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCGWWQLHODWNX-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703727
Record name (4R)-1-Decyl-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76652-68-1
Record name (4R)-1-Decyl-4-hydroxy-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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